1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and biological activity .
Preparation Methods
The synthesis of 1,2,3-thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its lipophilicity and interact with biological targets such as enzymes and receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its biological effects .
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- can be compared with other thiadiazole derivatives such as:
1,2,4-Thiadiazole: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole: Exhibits anticancer and anti-inflammatory activities.
1,2,5-Thiadiazole: Used in the development of new materials and chemical processes.
The uniqueness of 1,2,3-thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]- lies in its trifluoromethoxy group, which enhances its biological activity and lipophilicity compared to other thiadiazole derivatives .
Properties
CAS No. |
881445-22-3 |
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Molecular Formula |
C11H8F3N3O2S |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H8F3N3O2S/c1-6-9(20-17-16-6)10(18)15-7-2-4-8(5-3-7)19-11(12,13)14/h2-5H,1H3,(H,15,18) |
InChI Key |
HNNAHNSTCMEREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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